PHA-793887 (CAS 718630-59-2) is an ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor characterized by a distinctive pyrrolo[3,4-c]pyrazole scaffold . In procurement contexts, it is primarily sourced as a chemical probe for oncology and cell-cycle research, offering single-digit nanomolar affinity for CDK2, CDK5, and CDK7 (IC50s of 8 nM, 5 nM, and 10 nM, respectively) . Compared to early-generation purine-based inhibitors, PHA-793887 provides a highly defined mechanism of action that arrests the cell cycle at G1/S and G2/M transitions by inhibiting retinoblastoma (Rb) and nucleophosmin phosphorylation at sub-micromolar doses . Its reliable solubility in DMSO (up to 2 mg/mL) and stability under standard ultra-low temperature storage make it a highly processable standard for complex in vitro and in vivo models .
Substituting PHA-793887 with older, generic CDK inhibitors like Roscovitine or Flavopiridol frequently compromises assay reproducibility and introduces unacceptable off-target variables into sensitive laboratory workflows [1]. Roscovitine requires micromolar concentrations to achieve CDK inhibition, which significantly increases the DMSO solvent burden in cell cultures, risking solvent-induced cytotoxicity and formulation precipitation . Conversely, while Flavopiridol offers comparable potency, its flavonoid chemotype exhibits known off-target inhibition of EGFR and PKA, and induces confounding cellular responses such as endoplasmic reticulum (ER) stress and autophagy . Furthermore, utilizing closely related pyrrolo-pyrazole analogs like Milciclib (PHA-848125) shifts the selectivity profile strictly toward CDK2 and TRKA (IC50 = 45 nM and 53 nM), failing to replicate the balanced, multi-CDK (CDK2/5/7) suppression required for comprehensive transcriptional and cell-cycle pathway modeling [2].
In comparative biochemical profiling, PHA-793887 demonstrates profound potency advantages over standard purine-based inhibitors like Roscovitine, directly impacting formulation requirements for cell-based assays . While Roscovitine requires high concentrations to inhibit CDK2 and CDK5, PHA-793887 achieves the same effect in the single-digit nanomolar range, drastically reducing the required API mass and corresponding DMSO solvent volume .
| Evidence Dimension | CDK2 / CDK5 Inhibition Potency (IC50) and corresponding solvent requirement |
| Target Compound Data | PHA-793887: CDK2 IC50 = 8 nM; CDK5 IC50 = 5 nM |
| Comparator Or Baseline | Roscovitine: CDK2 IC50 = 700 nM; CDK5 IC50 = 200 nM |
| Quantified Difference | 87-fold (CDK2) and 40-fold (CDK5) greater potency for PHA-793887, enabling sub-micromolar dosing. |
| Conditions | Cell-free ATP-competitive kinase assays and subsequent in vitro cell culture formulation. |
Minimizes DMSO solvent volumes in sensitive cell cultures, preventing solvent-induced artifacts and improving overall assay reproducibility.
A critical procurement differentiator for PHA-793887 is its clean selectivity profile compared to the broad-spectrum standard, Flavopiridol. Flavopiridol's flavonoid structure is prone to promiscuous binding, leading to documented off-target inhibition of EGFR and PKA, as well as the induction of ER stress . In contrast, the pyrrolo[3,4-c]pyrazole scaffold of PHA-793887 avoids these specific off-target interactions, ensuring that observed cellular phenotypes are driven strictly by CDK inhibition [1].
| Evidence Dimension | Off-target kinase binding and stress induction |
| Target Compound Data | PHA-793887: >6-fold selective for CDK2/5/7 over other CDKs; no reported EGFR/PKA activity or ER stress induction. |
| Comparator Or Baseline | Flavopiridol: Known inhibition of EGFR and PKA; induces autophagy and ER stress. |
| Quantified Difference | Complete avoidance of EGFR/PKA-driven false positives and ER stress artifacts. |
| Conditions | Broad-spectrum kinase profiling and cellular phenotypic screening. |
Ensures that downstream readouts (e.g., apoptosis, cell cycle arrest) are strictly CDK-dependent, preventing wasted resources on false-positive signal transduction data.
When selecting within the pyrrolo-pyrazole class, buyers must distinguish between pan-CDK and selective profiles. PHA-848125 (Milciclib) is heavily skewed toward CDK2, making it unsuitable for comprehensive CDK pathway shutdown. PHA-793887, however, provides balanced, high-affinity inhibition across CDK2, CDK5, and the transcriptional regulator CDK7, allowing researchers to model multi-nodal pathway suppression with a single compound .
| Evidence Dimension | Multi-Target Affinity (CDK2 vs CDK7) |
| Target Compound Data | PHA-793887: CDK2 IC50 = 8 nM; CDK7 IC50 = 10 nM (Balanced profile) |
| Comparator Or Baseline | PHA-848125 (Milciclib): CDK2 IC50 = 45 nM; >3-fold selective for CDK2 over CDK7 (Skewed profile) |
| Quantified Difference | PHA-793887 provides near-equipotent <10 nM inhibition of both CDK2 and CDK7, unlike the CDK2-biased Milciclib. |
| Conditions | Biochemical kinase selectivity screening panels. |
Allows a single procurement item to effectively model pan-CDK pathway shutdown, replacing the need to purchase and formulate multiple selective inhibitors.
For industrial and academic oncology workflows, the utility of a positive control depends on its sustained efficacy in long-term assays. While PHA-793887 shows standard cytotoxicity in short-term leukemic cell line assays (mean IC50 of 2.9 µM), it demonstrates prolonged antiproliferative activity in colony formation assays, achieving IC50 values below 0.1 µM [1]. This sensitivity in clonogenic formats makes it an ideal, low-consumption reference standard .
| Evidence Dimension | Antiproliferative Assay Sensitivity (Short-term vs. Long-term) |
| Target Compound Data | PHA-793887: Colony assay IC50 < 0.1 µM (mean: 0.08 µM) |
| Comparator Or Baseline | Standard short-term in vitro cytotoxicity assays (IC50 range: 0.3 to 7 µM) |
| Quantified Difference | >10-fold increase in apparent potency/sensitivity when utilized in prolonged colony formation assays. |
| Conditions | Human leukemia cell line colony assays vs. standard short-term viability assays. |
Provides a highly reliable, low-concentration positive control for long-term clonogenic survival assays, conserving API stock over extended studies.
Due to its balanced inhibition of CDK2 and CDK7, PHA-793887 is the optimal chemical probe for studies requiring the suppression of E2F-driven gene signatures. Unlike Flavopiridol, it achieves this without inducing confounding ER stress or off-target EGFR inhibition, ensuring clean transcriptional readouts [1].
In prolonged leukemia colony formation assays, PHA-793887's sub-100 nanomolar efficacy allows it to function as a highly reliable positive control. The low dosing requirement minimizes DMSO concentrations in the culture media, preventing solvent-induced artifacts that commonly plague assays using weaker agents like Roscovitine [2].
As a reference pyrrolo[3,4-c]pyrazole ligand, PHA-793887 is utilized in structural biology to model inhibitor binding at the adenine region of the CDK ATP-binding site. Its distinct binding mode, which relies on the pyrazole amino group interacting with the hinge region, provides a critical structural comparator against standard purine or flavonoid scaffolds [3].